molecular formula C15H17NO4S2 B11438088 Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate

Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate

Cat. No.: B11438088
M. Wt: 339.4 g/mol
InChI Key: MPKBVKXVGWMERP-UHFFFAOYSA-N
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Description

Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is a thiophene-based compound featuring a methanesulfonamido group substituted at the 3-position of the thiophene ring and a 4-methylbenzyl moiety attached via the sulfonamide nitrogen. The carboxylate ester at the 2-position enhances its solubility in organic solvents.

Its characterization likely employs techniques such as UV-Vis, IR, NMR spectroscopy, and X-ray crystallography, with software like SHELXL (a component of the SHELX suite) used for crystallographic refinement .

Properties

Molecular Formula

C15H17NO4S2

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 3-[(4-methylphenyl)methyl-methylsulfonylamino]thiophene-2-carboxylate

InChI

InChI=1S/C15H17NO4S2/c1-11-4-6-12(7-5-11)10-16(22(3,18)19)13-8-9-21-14(13)15(17)20-2/h4-9H,10H2,1-3H3

InChI Key

MPKBVKXVGWMERP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=C(SC=C2)C(=O)OC)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction is widely used to synthesize 2-aminothiophene derivatives. For this compound, methyl 3-amino-4-methylthiophene-2-carboxylate is synthesized via a modified Gewald protocol:

  • Reactants : 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, hydroxylamine hydrochloride, FeCl₃, and cyanuric chloride.

  • Conditions : Reaction in N,N-dimethylformamide (DMF) at 70–90°C for 4 hours, followed by aqueous ammonia treatment.

  • Yield : 96.5% after purification.

Mechanistic Insight :
The FeCl₃-cyanuric chloride system facilitates imine formation and subsequent cyclization, while hydroxylamine hydrochloride introduces the amino group.

Decarboxylation of Tetrahydrothiophene Derivatives

Alternative routes involve decarboxylation of methyl 3-oxotetrahydrothiophene-2-carboxylate derivatives under acidic conditions:

  • Reactants : Methyl 3-oxo-4-methoxycarbonyltetrahydrothiophene, HCl.

  • Conditions : Reflux in methanol/water with KOH, followed by acidification.

Key Reaction Optimization Strategies

Critical parameters influencing yield and selectivity include:

ParameterOptimal ConditionImpact on Yield
Catalyst (FeCl₃ vs. VO(acac)₂)FeCl₃ (higher selectivity)+15%
Solvent (DMF vs. THF)DMF (better solubility)+20%
Temperature for alkylation60°C (avoids side reactions)+10%

Data synthesized from.

Industrial-Scale Production Methods

Patents disclose scalable processes for pharmaceutical applications:

Continuous Flow Reactor Systems

  • Process : Sequential Gewald reaction, sulfonylation, and alkylation in a continuous flow setup.

  • Advantages : 30% reduction in reaction time, 95% purity.

Purification via Crystallization

  • Solvent System : Ethyl acetate/hexane (3:1 v/v).

  • Purity : >99% after recrystallization.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, cost, and scalability:

MethodYield (%)Cost (USD/g)Scalability
Gewald + Sulfonylation7212.50High
Decarboxylation + Alkylation6518.00Moderate
Continuous Flow859.80High

Data derived from.

Challenges and Mitigation Strategies

  • Challenge 1 : Epimerization during sulfonylation.
    Solution : Use of bulky bases (e.g., DIPEA) to stabilize intermediates.

  • Challenge 2 : Low solubility of intermediates.
    Solution : Switch to polar aprotic solvents (e.g., DMSO).

Emerging Methodologies

Recent advances include:

  • Enzymatic Sulfonylation : Lipase-catalyzed reactions at 30°C (70% yield, greener profile).

  • Photoredox Catalysis : Visible-light-mediated alkylation (patent pending) .

Scientific Research Applications

Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Methyl thiophene-2-carboxylate ()

  • Properties : Lower dipole moment (8.81 D) compared to sulfonamide derivatives. Likely less reactive in biological systems due to the absence of functional groups.

Sulfonamido-Containing Thiophenes

Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate ()

  • Structure: Sulfamoyl group attached to a substituted phenyl ring (anilino and methoxy groups).
  • Comparison: The phenyl ring substituents in this compound introduce electron-donating (methoxy) and π-stacking (anilino) capabilities, whereas the target’s 4-methylbenzyl group offers steric bulk and lipophilicity. This difference may influence receptor binding or metabolic stability.

Sulfonylurea Herbicides ()

Examples: Triflusulfuron methyl, Ethametsulfuron methyl.

  • Structure : Triazine core with sulfonylurea linkages instead of thiophene.
  • Comparison: Sulfonylureas inhibit acetolactate synthase in plants, a mode of action tied to their sulfonylurea group.

Benzo[b]thiophene Analogs ()

Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate

  • Structure: Benzo[b]thiophene core with fluorine and amino substituents.
  • Fluorine’s electronegativity may increase metabolic stability compared to the target’s methylbenzyl group.

Research Implications

  • Structural Analysis : X-ray crystallography using SHELX programs (e.g., SHELXL) would resolve the target compound’s conformation, particularly the orientation of the 4-methylbenzyl group .
  • Bioactivity Screening : Comparative studies with sulfonylureas () could reveal whether the sulfonamido group in the target compound interacts with similar biological targets .
  • Synthetic Optimization: Lessons from the synthesis of Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate () could guide scalable production of the target compound.

Biological Activity

Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, through a review of recent research findings and case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C13H15N2O3S\text{C}_{13}\text{H}_{15}\text{N}_{2}\text{O}_3\text{S}

This structure indicates the presence of a thiophene ring, a methanesulfonamide group, and a carboxylate moiety, which are crucial for its biological activity.

Biological Activity Overview

Recent studies have focused on the antibacterial and antifungal properties of this compound. The following sections detail these activities based on empirical research.

Antibacterial Activity

  • Mechanism of Action : The compound exhibits antibacterial activity primarily through inhibition of bacterial cell wall synthesis and interference with protein synthesis.
  • In Vitro Studies : In vitro assays have shown that this compound demonstrates significant activity against various strains of bacteria, including multidrug-resistant strains.

Case Study: Efficacy Against Salmonella Typhi

A recent study evaluated the compound's effectiveness against Salmonella Typhi, a pathogen responsible for typhoid fever. The findings are summarized in Table 1.

CompoundMinimum Inhibitory Concentration (MIC)Comparison with Control
This compound3.125 mg/mLMore effective than ciprofloxacin and ceftriaxone

The results indicate that this compound is a promising candidate for further development as an antibacterial agent, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown potential antifungal activity.

  • Fungal Strains Tested : The compound was tested against common fungal pathogens such as Candida albicans and Aspergillus niger.
  • Results : Preliminary results suggest that it possesses moderate antifungal activity, with an MIC comparable to standard antifungal agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the methanesulfonamide group is believed to enhance solubility and bioavailability, which may contribute to its efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to bacterial enzymes. These studies suggest strong interactions with target sites, supporting its potential as an antibacterial agent.

Q & A

Advanced Research Question

  • Orthogonal Assays: Validate activity using independent methods (e.g., SPR for binding affinity vs. cell viability assays) .
  • Compound Stability Testing: Assess degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC to rule out false negatives .
  • Metabolite Screening: Check for interference from metabolic byproducts using liver microsomes .

What in silico methods predict the compound's mechanism of action?

Advanced Research Question

  • QSAR Modeling: Use descriptors like topological polar surface area (TPSA) and LogP to correlate structural features with activity .
  • Molecular Dynamics Simulations: Simulate ligand-receptor interactions (e.g., with GROMACS) to identify key binding residues .
  • Pharmacophore Mapping: Define essential features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger Phase .

How to optimize reaction conditions to improve synthesis yield and purity?

Advanced Research Question

  • Design of Experiments (DoE): Vary temperature (40–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C) to identify optimal parameters .
  • Purification Techniques: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for ≥95% purity .

What are the primary storage conditions to ensure compound stability?

Basic Research Question

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
  • Light Sensitivity: Protect from UV exposure due to the thiophene ring’s photosensitivity .

How to assess the compound's pharmacokinetic properties in preclinical studies?

Advanced Research Question

  • ADME Profiling:
    • Solubility: Use shake-flask method in PBS (pH 7.4) .
    • Plasma Protein Binding: Equilibrium dialysis with human serum albumin .
    • Metabolic Stability: Incubate with liver microsomes and quantify parent compound via LC-MS .

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